An In-depth Technical Guide to 1,1-Bis(morpholino)ethylene: Synthesis and Properties
An In-depth Technical Guide to 1,1-Bis(morpholino)ethylene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,1-bis(morpholino)ethylene, a versatile ketene aminal. Detailed experimental protocols for its preparation are presented, alongside a summary of its known physical, chemical, and spectral properties. The reactivity of this electron-rich alkene is discussed in the context of its utility as a synthetic intermediate. Furthermore, this guide explores its emerging applications in polymer chemistry and drug delivery systems, offering insights for researchers in materials science and pharmaceutical development.
Introduction
1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a valuable organic compound featuring a carbon-carbon double bond substituted with two morpholine rings. This unique structure classifies it as a ketene N,N-acetal or an enediamine, bestowing upon it a distinct reactivity profile characterized by a highly electron-rich double bond. This inherent nucleophilicity makes it a valuable precursor in various organic transformations, particularly in the synthesis of more complex heterocyclic systems. This guide aims to provide a detailed technical resource for researchers and professionals interested in the synthesis and utilization of this versatile building block.
Synthesis of 1,1-Bis(morpholino)ethylene
The primary and most efficient method for the synthesis of 1,1-bis(morpholino)ethylene involves the reaction of an acetal with morpholine. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from N,N-Dimethylacetamide Dimethyl Acetal and Morpholine
This procedure outlines the synthesis of 1,1-bis(morpholino)ethylene from commercially available starting materials.
Materials:
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N,N-dimethylacetamide dimethyl acetal
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Morpholine
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Vacuum distillation apparatus
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Oil bath
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Celite
Procedure:
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In a vacuum distillation apparatus, combine N,N-dimethylacetamide dimethyl acetal (1 equivalent) and morpholine (3 equivalents).
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Heat the reaction mixture in a pre-heated oil bath to 110 °C for 1 hour. During this time, methanol will distill off.
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Increase the temperature to 150 °C and continue stirring the mixture overnight.
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Remove the excess morpholine and any other volatile components under reduced pressure (50 mbar) at 150 °C for 30 minutes.
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Cool the residue to room temperature, which should induce crystallization of the product.
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The resulting orange solid can be used directly or further purified. An 80% yield is typically achieved.
Workflow for the Synthesis of 1,1-Bis(morpholino)ethylene:
Caption: Reaction workflow for the synthesis of 1,1-bis(morpholino)ethylene.
Physical and Chemical Properties
1,1-Bis(morpholino)ethylene is typically a white to pale yellow or orange crystalline solid.[1] It should be stored in a cool, dark place under an inert atmosphere and protected from moisture.[1] It is known to be incompatible with oxidizing agents.[1]
Table 1: Physical and Chemical Properties of 1,1-Bis(morpholino)ethylene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | White to orange to green powder to lump | |
| Purity | >97.0% (GC) | |
| Storage | Room temperature, under inert gas, moisture sensitive | |
| CAS Number | 14212-87-4 | [3] |
Spectral Data
The structural characterization of 1,1-bis(morpholino)ethylene is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information about the proton environments in the molecule.
Table 2: ¹H NMR Spectral Data of 1,1-Bis(morpholino)ethylene in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 3.68 | t | 4.6 | O-CH₂ | [3] |
| 3.30 | s | - | =CH₂ | [3] |
| 2.86 | t | 4.6 | N-CH₂ | [3] |
¹³C NMR Spectroscopy
While a specific literature source for the ¹³C NMR spectrum of 1,1-bis(morpholino)ethylene was not identified in the immediate search, typical chemical shifts for similar structures can be predicted. The olefinic carbons are expected to appear in the downfield region, while the carbons of the morpholine rings will be in the aliphatic region.
Table 3: Predicted ¹³C NMR Spectral Data of 1,1-Bis(morpholino)ethylene
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C=(N)₂ |
| ~70-80 | =CH₂ |
| ~65-70 | O-CH₂ |
| ~45-55 | N-CH₂ |
Note: These are predicted values and should be confirmed by experimental data.
Other Spectral Data
Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy data are also available for 1,1-bis(morpholino)ethylene through databases such as PubChem, though not detailed here.[2]
Reactivity and Synthetic Applications
The electron-rich nature of the double bond in 1,1-bis(morpholino)ethylene makes it highly nucleophilic and susceptible to reactions with a variety of electrophiles. This reactivity is the basis for its utility in organic synthesis.
General Reactivity
As a ketene aminal, 1,1-bis(morpholino)ethylene is expected to undergo reactions typical of this class of compounds. These include:
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Hydrolysis: Reaction with water, particularly under acidic conditions, will likely lead to the formation of N-acetylmorpholine.
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Reactions with Electrophiles: It readily reacts with various electrophiles at the β-carbon of the double bond.
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Cycloaddition Reactions: It can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Precursor to Diaminoacetylenes
A significant application of 1,1-bis(morpholino)ethylene is its use as a precursor for the synthesis of dimorpholinoacetylene. This transformation involves a bromination step to form a dibromoketene aminal, followed by a Fritsch-Buttenberg-Wiechell rearrangement upon lithiation.[3]
Logical Relationship of Synthetic Transformation:
Caption: Conversion of 1,1-bis(morpholino)ethylene to dimorpholinoacetylene.
Potential Applications in Materials Science and Drug Delivery
While detailed studies are emerging, 1,1-bis(morpholino)ethylene shows promise in specialized applications.
Polymer Chemistry
Due to the presence of two reactive nitrogen atoms and a polymerizable double bond, 1,1-bis(morpholino)ethylene is suggested to have applications as a crosslinking agent in the synthesis of various polymers.[4][5] Crosslinking can enhance the mechanical properties and thermal stability of polymeric materials.
Drug Delivery Systems
The morpholine moiety is a common structural feature in many pharmaceuticals. It is proposed that 1,1-bis(morpholino)ethylene could be used in the formulation of drug delivery systems.[4] Its ability to be incorporated into polymer backbones could allow for the creation of biocompatible and biodegradable materials for the controlled release of active pharmaceutical ingredients. The morpholine groups may also impart favorable solubility and pharmacokinetic properties to such systems.
Conclusion
1,1-Bis(morpholino)ethylene is a readily accessible and highly reactive ketene aminal with significant potential in organic synthesis and materials science. The straightforward synthesis and the nucleophilic character of its double bond make it a valuable intermediate for the construction of more complex molecules, such as diaminoacetylenes. Its potential applications as a crosslinking agent in polymers and as a component in drug delivery systems are areas that warrant further investigation. This technical guide provides a solid foundation of its synthesis and known properties to aid researchers in exploring the full potential of this versatile compound.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 1,1-Bis(morpholino)ethylene | C10H18N2O2 | CID 543713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-BIS(MORPHOLINO)ETHYLENE CAS#: 14212-87-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
